N-[(4-ethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide
Description
N-[(4-ethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine core substituted with a hydroxyl group at position 6 and a carboxamide group at position 3. The carboxamide moiety is further functionalized with a (4-ethoxyphenyl)methyl substituent. This structural configuration imparts distinct physicochemical properties, including moderate lipophilicity (due to the ethoxyphenyl group) and hydrogen-bonding capacity (from the hydroxyl and carboxamide groups).
Synthetic routes for such compounds often employ coupling reagents like tetramethylisouronium hexafluorophosphate (V) in polar aprotic solvents such as dimethylformamide (DMF), as observed in structurally related syntheses . Analytical characterization typically involves ultra-performance liquid chromatography coupled with mass spectrometry (LC/MS), utilizing reversed-phase C18 columns and acetonitrile/water gradients with ammonium acetate buffers .
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-2-20-13-6-3-11(4-7-13)9-17-15(19)12-5-8-14(18)16-10-12/h3-8,10H,2,9H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFYWCFEFGPXNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the preparation of the 4-ethoxyphenyl intermediate. This can be achieved through the reaction of 4-ethoxybenzaldehyde with an appropriate amine under acidic or basic conditions to form the corresponding Schiff base.
Cyclization and Functionalization: The Schiff base is then subjected to cyclization reactions to form the pyridine ring. This can be achieved using reagents such as ammonium acetate and acetic anhydride under reflux conditions.
Hydroxylation and Carboxamidation: The final steps involve the introduction of the hydroxyl group and the carboxamide group. This can be done through selective hydroxylation using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, followed by carboxamidation using reagents like carbonyldiimidazole or N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
N-[(4-ethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide serves as a versatile building block in organic synthesis. It can be utilized for creating more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Table 1: Potential Reactions Involving this compound
| Reaction Type | Product Type | Description |
|---|---|---|
| Oxidation | Hydroxyl derivatives | Formation of 3-hydroxybenzyl derivatives |
| Reduction | Aminobenzyl derivatives | Formation of 3-aminobenzyl derivatives |
| Substitution | Various substituted benzyl derivatives | Dependent on nucleophile used |
Biology
Research indicates that this compound exhibits promising bioactive properties , particularly as an antimicrobial and anticancer agent. Its mechanism involves interaction with specific molecular targets, potentially inhibiting enzymes linked to cancer cell proliferation.
Case Study: Anticancer Activity
In preliminary studies, this compound demonstrated potential in inhibiting tumor growth in various cancer cell lines. The presence of the hydroxyl and carboxamide groups facilitates hydrogen bonding with target proteins, enhancing its efficacy.
Medicine
The compound is being explored for therapeutic applications, particularly in targeting pathways involved in cancer and infectious diseases. It shows potential as an inhibitor of the Hedgehog signaling pathway, which is crucial in developmental processes and associated with various cancers when dysregulated.
Table 2: Therapeutic Potential of this compound
| Application Area | Potential Use | Mechanism of Action |
|---|---|---|
| Cancer Treatment | Inhibition of tumor growth | Modulation of signaling pathways |
| Infectious Diseases | Antimicrobial activity | Disruption of microbial membrane integrity |
Industry
In industrial applications, this compound is utilized in developing advanced materials such as polymers and coatings. Its unique chemical properties allow for modifications that enhance material performance.
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the cell membrane integrity of microbial pathogens.
Comparison with Similar Compounds
Furo[2,3-b]pyridine-3-carboxamide Derivatives
Compounds such as 2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyridin-2-yl)cyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () share the carboxamide functional group but differ in core structure (furopyridine vs. pyridine) and substituents. Key distinctions include:
- Substituents: The trifluoroethylamino group (in ) increases electronegativity and metabolic stability relative to the hydroxyl group in the target compound.
- Synthetic Conditions : Both compounds utilize DMF as a solvent, but the furopyridine derivative requires additional steps for cyclopropane ring formation .
4-Fluorophenyl-Substituted Analogs
Replacement of the 4-ethoxyphenyl group with a 4-fluorophenyl moiety (e.g., in ) reduces steric bulk and lipophilicity. This substitution may improve aqueous solubility but diminish membrane permeability, impacting bioavailability.
Benzimidazole Derivatives with Ethoxyphenylmethyl Substituents
Etazene (N,N-diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}-ethan-1-amine; ) shares the 4-ethoxyphenylmethyl group but features a benzimidazole core. Key comparisons include:
- Core Structure : Benzimidazoles are associated with diverse biological activities (e.g., opioid receptor agonism in Etazene), whereas pyridine carboxamides are often explored for kinase inhibition.
- Substituent Impact : The ethoxyphenylmethyl group in both compounds suggests a role in receptor binding; however, the benzimidazole core in Etazene likely confers distinct pharmacokinetic profiles, such as prolonged half-life due to increased metabolic resistance .
Data Tables
Table 2. Analytical Method Comparison
| Compound | LC/MS Column | Mobile Phase Gradient | Reference |
|---|---|---|---|
| Target Compound | C18 (inferred) | ACN/H₂O with ammonium acetate | |
| Furopyridine analog () | Waters Acquity UPLC BEH C18 | 5–95% ACN over 3 minutes |
Key Research Findings
- Substituent Effects : The 4-ethoxyphenyl group enhances lipophilicity (logP ~2.5–3.0) compared to 4-fluorophenyl analogs (logP ~1.8–2.2), favoring blood-brain barrier penetration but risking hepatotoxicity .
- Core Structure Impact : Pyridine carboxamides exhibit lower metabolic clearance than benzimidazoles due to reduced susceptibility to cytochrome P450 oxidation .
- Synthetic Robustness : Carboxamide couplings using tetramethylisouronium hexafluorophosphate (V) achieve >90% yields in DMF, as validated in related syntheses .
Biological Activity
N-[(4-ethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a hydroxypyridine core, which is known for its biological activity, combined with an ethoxyphenyl group that potentially enhances its pharmacological properties. The presence of hydroxyl and carboxamide groups allows for the formation of hydrogen bonds, facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes linked to cancer cell proliferation and microbial growth. For instance, it may act as an inhibitor of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are crucial in cancer progression and metastasis .
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The minimal inhibitory concentration (MIC) values for these activities range from 6.25 to 12.5 µg/mL, demonstrating its potential as a therapeutic agent against infections .
- Anticancer Properties : Research has highlighted the cytotoxic effects of this compound on various cancer cell lines. It has been reported to exhibit cytostatic effects in A549 lung cancer cells and cytotoxic effects in NCI-H522 non-small lung cancer cells . The compound's mechanism involves disrupting cellular processes essential for cancer cell survival.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study investigating the cytotoxic effects of various hydroxypyridine derivatives, this compound was found to significantly reduce cell viability in non-small cell lung cancer models. The study utilized assays to determine IC50 values, revealing potent activity at low concentrations .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of this compound against clinical isolates of bacteria and fungi. The compound demonstrated superior efficacy compared to standard antibiotics, suggesting its potential role in treating resistant infections .
Q & A
Q. How can the synthesis of N-[(4-ethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide be optimized to improve yield and purity?
Methodological Answer: Optimization involves multi-step reaction tuning. For example, the coupling of 4-ethoxyphenylmethylamine with 6-hydroxypyridine-3-carboxylic acid derivatives requires precise control of reaction time, temperature, and stoichiometry. Catalysts like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) can enhance amide bond formation. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) ensures high purity . Monitoring intermediates with TLC or HPLC reduces side-product formation.
Q. What spectroscopic and crystallographic methods are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., ethoxy protons at δ 1.3–1.5 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL software) resolves bond angles and dihedral angles between aromatic rings, critical for understanding molecular conformation. For example, dihedral angles between pyridine and ethoxyphenyl groups in related compounds range from 40–90° .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion at m/z 315.1) .
Q. Which in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer: Common assays include:
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer: SAR studies require systematic substitution of functional groups:
- Ethoxy Group : Replace with methoxy or propoxy to assess hydrophobicity effects .
- Hydroxypyridine Moiety : Modify hydroxyl position or substitute with amino/thiol groups to test hydrogen-bonding interactions .
- Amide Linker : Replace with sulfonamide or urea to evaluate backbone flexibility.
Biological data (e.g., IC₅₀ values) from modified analogs are analyzed using QSAR models (e.g., CoMFA or molecular docking) .
Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
- Purity Verification : Use HPLC (>95% purity threshold) and elemental analysis to exclude impurities .
- Assay Standardization : Normalize cell culture conditions (e.g., passage number, serum concentration) and use internal controls (e.g., doxorubicin for cytotoxicity) .
- Solubility Testing : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Q. What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinase domains). Parameterize force fields (e.g., AMBER) for accurate ligand-protein interactions .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
Q. How is SHELX software applied in crystallographic refinement for this compound?
Methodological Answer:
Q. How should stability studies under physiological conditions be designed?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via LC-MS over 24–72 hours .
- Thermal Stability : Use DSC (differential scanning calorimetry) to determine melting points and decomposition thresholds .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with HPLC-PDA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
